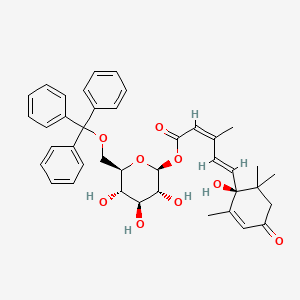
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is a chemical compound derived from abscisic acid, a plant hormone involved in various physiological processes. This esterified form of abscisic acid is often used in scientific research to study the hormone’s functions and interactions in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester typically involves the esterification of abscisic acid with trityl-D-glucosyl. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group or other functional groups in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Helps in understanding the role of abscisic acid in plant physiology, including stress responses and growth regulation.
Industry: May be used in the development of agricultural chemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of (S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester involves its interaction with specific molecular targets in plants. Abscisic acid, the parent compound, binds to receptors in plant cells, triggering a cascade of signaling pathways that regulate various physiological processes. The esterified form may have modified interactions and stability, affecting its overall activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Abscisic Acid: The parent compound, a plant hormone involved in stress responses and growth regulation.
Abscisic Acid Esters: Other esterified forms of abscisic acid with different functional groups.
Gibberellins: Another class of plant hormones with distinct but sometimes overlapping functions.
Uniqueness
(S)-cis,trans-Abscisic Acid O-Trityl-D-Glucosyl Ester is unique due to its specific esterification, which can alter its chemical properties and interactions compared to other abscisic acid derivatives. This uniqueness makes it valuable for studying the effects of esterification on hormone activity and stability.
Propiedades
Fórmula molecular |
C40H44O9 |
|---|---|
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(trityloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C40H44O9/c1-26(20-21-39(46)27(2)23-31(41)24-38(39,3)4)22-33(42)49-37-36(45)35(44)34(43)32(48-37)25-47-40(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-23,32,34-37,43-46H,24-25H2,1-4H3/b21-20+,26-22-/t32-,34-,35+,36-,37+,39-/m1/s1 |
Clave InChI |
ZWJNHEJEMICZJA-IINVHLFUSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
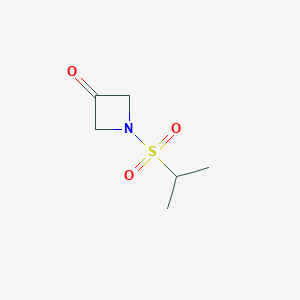
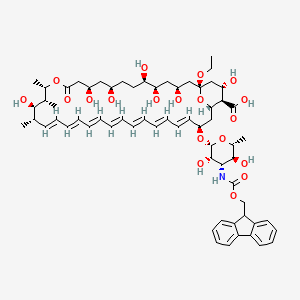
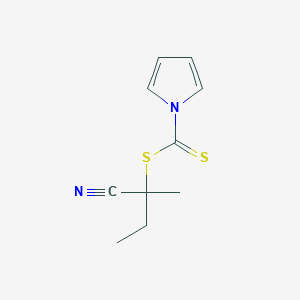
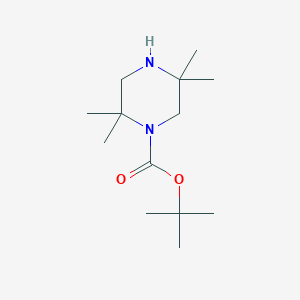
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
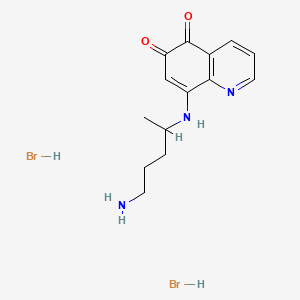

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
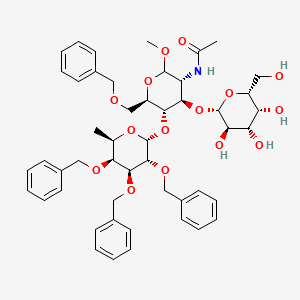
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
